molecular formula C7H10N2S2 B13186092 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Cat. No.: B13186092
M. Wt: 186.3 g/mol
InChI Key: UGOORFNAOQLLOS-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with an ethyl group at the 2-position and an ethanethioamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide typically involves the reaction of 2-ethylthiazole with ethanethioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a reducing agent like diisobutylaluminum hydride (DIBAL-H) at room temperature under a nitrogen atmosphere . The reaction mixture is then quenched with saturated sodium bicarbonate and extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or thiols.

    Substitution: Formation of halogenated thiazoles or substituted thiazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the ethanethioamide group at the 4-position enhances its reactivity and potential biological activities compared to other thiazole derivatives.

Properties

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)ethanethioamide

InChI

InChI=1S/C7H10N2S2/c1-2-7-9-5(4-11-7)3-6(8)10/h4H,2-3H2,1H3,(H2,8,10)

InChI Key

UGOORFNAOQLLOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CC(=S)N

Origin of Product

United States

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